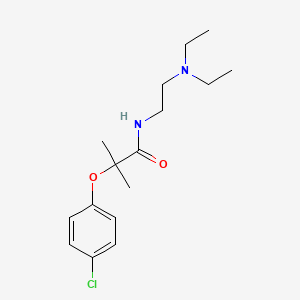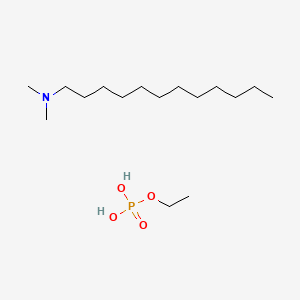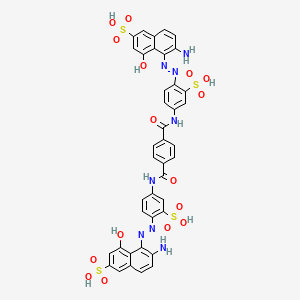
2-Naphthalenesulfonic acid, 5,5'-(terephthaloylbis(imino(2-sulfo-p-phenylene)azo))bis(6-amino-4-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenesulfonic acid, 5,5’-(terephthaloylbis(imino(2-sulfo-p-phenylene)azo))bis(6-amino-4-hydroxy-) is a complex organic compound known for its applications in various scientific fields. This compound features a naphthalene backbone with sulfonic acid groups, amino groups, and azo linkages, making it a versatile molecule in synthetic chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 5,5’-(terephthaloylbis(imino(2-sulfo-p-phenylene)azo))bis(6-amino-4-hydroxy-) typically involves multiple steps:
Naphthalene Sulfonation: The initial step involves the sulfonation of naphthalene to produce naphthalenesulfonic acid. This is achieved by reacting naphthalene with sulfuric acid at elevated temperatures.
Azo Coupling: The sulfonated naphthalene is then subjected to azo coupling reactions. This involves the reaction of diazonium salts with aromatic amines to form azo compounds. In this case, terephthaloyl chloride is used to introduce the terephthaloylbis(imino) group.
Amination and Hydroxylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions precisely.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Ensuring the product meets industrial standards through rigorous quality control measures.
化学反应分析
Types of Reactions
2-Naphthalenesulfonic acid, 5,5’-(terephthaloylbis(imino(2-sulfo-p-phenylene)azo))bis(6-amino-4-hydroxy-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo linkages, resulting in the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, leading to the formation of sulfonate esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Nucleophiles: Alcohols, amines, thiols.
Major Products
Oxidation Products: Quinones, sulfonic acid derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Sulfonate esters, sulfonamides.
科学研究应用
2-Naphthalenesulfonic acid, 5,5’-(terephthaloylbis(imino(2-sulfo-p-phenylene)azo))bis(6-amino-4-hydroxy-) has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.
作用机制
The compound exerts its effects through several mechanisms:
Azo Linkages: The azo groups can undergo reduction to release aromatic amines, which can interact with biological molecules.
Sulfonic Acid Groups: These groups enhance the solubility of the compound in aqueous environments, facilitating its use in various applications.
Amino and Hydroxyl Groups: These functional groups allow for further chemical modifications and interactions with other molecules.
相似化合物的比较
Similar Compounds
1-Naphthalenesulfonic acid: Similar structure but lacks the azo linkages and additional functional groups.
4-Amino-2-naphthalenesulfonic acid: Contains an amino group but differs in the position and number of functional groups.
2-Naphthol-6-sulfonic acid: Similar naphthalene backbone but with different functional groups.
Uniqueness
2-Naphthalenesulfonic acid, 5,5’-(terephthaloylbis(imino(2-sulfo-p-phenylene)azo))bis(6-amino-4-hydroxy-) is unique due to its complex structure, which includes multiple functional groups and azo linkages. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in various scientific fields.
属性
CAS 编号 |
106301-46-6 |
|---|---|
分子式 |
C40H30N8O16S4 |
分子量 |
1007.0 g/mol |
IUPAC 名称 |
6-amino-5-[[4-[[4-[[4-[(2-amino-8-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfophenyl]carbamoyl]benzoyl]amino]-2-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C40H30N8O16S4/c41-27-9-5-21-13-25(65(53,54)55)17-31(49)35(21)37(27)47-45-29-11-7-23(15-33(29)67(59,60)61)43-39(51)19-1-2-20(4-3-19)40(52)44-24-8-12-30(34(16-24)68(62,63)64)46-48-38-28(42)10-6-22-14-26(66(56,57)58)18-32(50)36(22)38/h1-18,49-50H,41-42H2,(H,43,51)(H,44,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64) |
InChI 键 |
VWOMNDOZUSIURK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N)S(=O)(=O)O)C(=O)NC5=CC(=C(C=C5)N=NC6=C(C=CC7=CC(=CC(=C76)O)S(=O)(=O)O)N)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



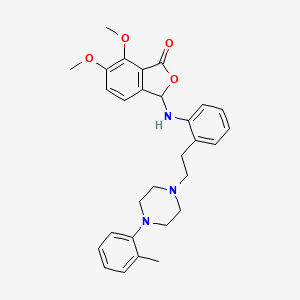
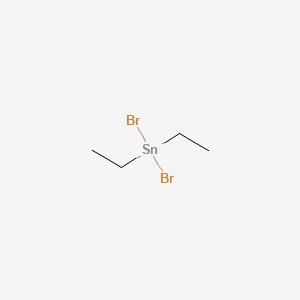
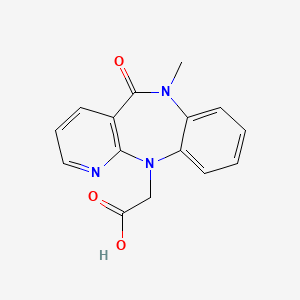

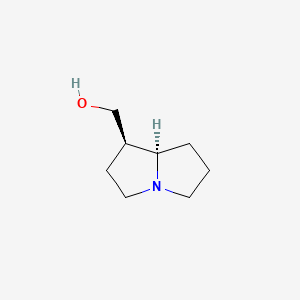


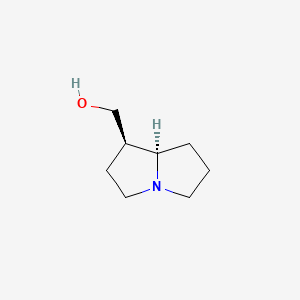
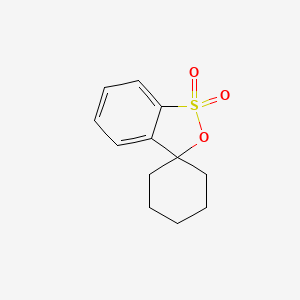
![Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate](/img/structure/B12790571.png)
![Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B12790577.png)
